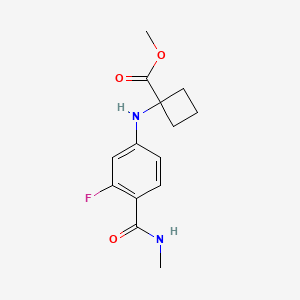
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate is an organic compound with the molecular formula C14H17FN2O3 and a molecular weight of 280.29 g/mol . This compound is characterized by the presence of a cyclobutane ring, a fluorinated phenyl group, and a methylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate involves multiple steps. One common synthetic route includes the reaction of 3-fluoro-4-(methylcarbamoyl)aniline with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group and carbamoyl moiety play crucial roles in its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate can be compared with other similar compounds, such as:
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclopentanecarboxylate: This compound has a cyclopentane ring instead of a cyclobutane ring, which may affect its chemical reactivity and biological activity.
Methyl 1-((3-chloro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate: The substitution of fluorine with chlorine can lead to differences in the compound’s electronic properties and interactions with molecular targets.
Methyl 1-((3-fluoro-4-(ethylcarbamoyl)phenyl)amino)cyclobutanecarboxylate: The presence of an ethylcarbamoyl group instead of a methylcarbamoyl group can influence the compound’s solubility and pharmacokinetic properties
Eigenschaften
Molekularformel |
C14H17FN2O3 |
|---|---|
Molekulargewicht |
280.29 g/mol |
IUPAC-Name |
methyl 1-[3-fluoro-4-(methylcarbamoyl)anilino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H17FN2O3/c1-16-12(18)10-5-4-9(8-11(10)15)17-14(6-3-7-14)13(19)20-2/h4-5,8,17H,3,6-7H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
SMHKDLVTHWNASR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(C=C1)NC2(CCC2)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)
![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)



![(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)



![1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830354.png)
